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molecular formula C11H10ClNO4S B2629609 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride CAS No. 62605-69-0

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride

Cat. No. B2629609
M. Wt: 287.71
InChI Key: RDXUBBUYWZAROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530486B2

Procedure details

Potassium-3-phthalimidopropane-1-sulfonate (6.0 g) was suspended in dry toluene (25 ml) under a nitrogen atmosphere and heated to reflux. Then 4.11 g of PCl5 was added in portions and the mixture was heated at reflux for 60 minutes. A second portion of 4.11 g of PCl5 was added and heating was continued for 90 minutes. The reaction mixture was evaporated to dryness and crushed ice was added to the residual solid. When the ice had just molten, the solid was filtered off and dried in vacuo to yield 5.64 g (87%) of a solid. 1H-NMR (CDCl3) δ (ppm) 7.88-7.81 (m, 2H), 7.78-7.71 (m, 2H), 3.87 (t, J=6.5 Hz, 2H), 3.77-3.69 (m, 2H), 2.48-2.34 (m, 2H).
Name
Potassium 3-phthalimidopropane-1-sulfonate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
4.11 g
Type
reactant
Reaction Step Two
Name
Quantity
4.11 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[K].[C:2]1(=[O:19])[N:6]([CH2:7][CH2:8][CH2:9][S:10]([O-])(=[O:12])=[O:11])[C:5](=[O:14])[C:4]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:3]12.P(Cl)(Cl)(Cl)(Cl)[Cl:21]>C1(C)C=CC=CC=1>[C:2]1(=[O:19])[N:6]([CH2:7][CH2:8][CH2:9][S:10]([Cl:21])(=[O:12])=[O:11])[C:5](=[O:14])[C:4]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:3]12 |f:0.1,^1:0|

Inputs

Step One
Name
Potassium 3-phthalimidopropane-1-sulfonate
Quantity
6 g
Type
reactant
Smiles
[K].C1(C=2C(C(N1CCCS(=O)(=O)[O-])=O)=CC=CC2)=O
Step Two
Name
Quantity
4.11 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
4.11 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
was added to the residual solid
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1(C=2C(C(N1CCCS(=O)(=O)Cl)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.64 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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